5-Nitroquinolin-6-ol is classified as a nitro-substituted quinoline derivative. It can be synthesized through various chemical methods that involve the nitration of quinoline or its derivatives. The compound has garnered attention for its potential use in pharmaceuticals and as a precursor for more complex organic compounds.
The synthesis of 5-nitroquinolin-6-ol typically involves the nitration of quinoline or substituted quinolines using a mixture of concentrated sulfuric acid and nitric acid. This process is often conducted under controlled temperatures to ensure selective nitration at the desired position.
The molecular structure of 5-nitroquinolin-6-ol can be represented by its chemical formula . The compound features:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 194.15 g/mol |
Melting Point | Approximately 150°C |
Solubility | Soluble in organic solvents; slightly soluble in water |
5-Nitroquinolin-6-ol can undergo various chemical reactions:
The mechanism of action of 5-nitroquinolin-6-ol primarily involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction within biological systems to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects or modulation of enzymatic activities. This property makes it a subject of interest in drug development, particularly for targeting specific diseases .
5-Nitroquinolin-6-ol exhibits several notable physical and chemical properties:
Additional analyses such as infrared spectroscopy (FTIR) reveal characteristic absorption bands corresponding to functional groups present in the molecule, confirming its structure .
5-Nitroquinolin-6-ol has a wide range of applications in scientific research:
5-Nitroquinolin-6-ol (CAS RN: 35975-00-9) is a nitrogen-containing bicyclic compound with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol. Its IUPAC name explicitly defines the positions of the nitro (–NO₂) and hydroxyl (–OH) substituents at the 5- and 6-positions of the quinoline ring system, respectively. The systematic numbering prioritizes the pyridine nitrogen (position 1) and proceeds clockwise, ensuring unambiguous identification of the substituent locations [1] [9].
Structural characterization confirms the quinoline core consists of a benzene ring fused to pyridine. The electron-withdrawing nitro group at C5 and the electron-donating hydroxyl group at C6 create distinct electronic properties. This is reflected in the compound's canonical SMILES representation (C1=CC2=CC(=CC(=C2N=C1)N+[O-])O) and standard InChIKey (TYBYHEXFKFLRFT-UHFFFAOYSA-N), which encode atomic connectivity and stereochemical features [1] [3] [9].
Table 1: Positional Isomers of Nitroquinolinol Compounds
Compound Name | Molecular Formula | CAS Number | Substituent Positions | Key Structural Feature |
---|---|---|---|---|
5-Nitroquinolin-6-ol | C₉H₆N₂O₃ | 35975-00-9 | Nitro: C5, Hydroxy: C6 | Adjacent substituents on fused rings |
6-Nitroquinolin-8-ol | C₉H₆N₂O₃ | 16727-28-9 | Nitro: C6, Hydroxy: C8 | Meta-oriented substituents |
8-Nitroquinolin-6-ol | C₉H₆N₂O₃ | 5437-99-0 | Nitro: C8, Hydroxy: C6 | Hydroxy ortho to heteroatom |
8-Nitroquinoline | C₉H₆N₂O₂ | 607-35-2 | Nitro: C8, No hydroxyl | Single nitro substituent |
5-Amino-6-nitroquinoline | C₉H₇N₃O₂ | 35975-00-9 | Amino: C5, Nitro: C6 | Reduced derivative (amino vs hydroxyl) |
Positional isomerism is a critical consideration for this compound. As shown in Table 1, isomers like 6-nitroquinolin-8-ol (CAS: 16727-28-9) and 8-nitroquinolin-6-ol (CAS: 5437-99-0) share the same molecular formula but exhibit distinct physicochemical and biological properties due to differing substituent orientations. For instance, the spatial relationship between the nitro group and the hydroxyl group influences intramolecular hydrogen bonding potential, redox behavior, and intermolecular interactions with biological targets [3] [9]. Stereoisomerism is generally not a significant factor for 5-nitroquinolin-6-ol itself due to the absence of chiral centers or geometric isomerism in its basic structure. However, derivatives with asymmetric centers or restricted rotation (e.g., anilino derivatives) can exhibit enantiomerism or diastereomerism, impacting their pharmacological profiles [2] [7].
Nitroquinolines emerged as synthetically accessible scaffolds during the mid-20th century, driven by explorations into the reactivity of quinoline heterocycles. Early synthetic routes often involved direct nitration of quinoline or substituted quinolines, but these methods suffered from poor regioselectivity, yielding mixtures of 5-, 6-, and 8-nitro isomers that required laborious separation. The development of more regiocontrolled syntheses became a significant focus. One pivotal advancement, mirroring strategies for related nitroquinolines like the 3-nitro derivatives described for EGFR inhibitors, involved starting from functionalized benzenes like vanillin or isovanillin [2]. These routes proceeded through sequential protection, nitration, oxidation to carboxylic acids, reduction, condensation with nitromethane, and thermal cyclization, providing better control over the nitro group position [2] [5].
The synthesis of 5-nitroquinolin-6-ol specifically often leverages ortho-substituted aniline precursors or employs directed ortho-metalation strategies on protected quinoline N-oxides to achieve the required 5,6-disubstitution pattern. These methods highlight the evolution from brute-force electrophilic substitution to sophisticated metal-catalyzed or directed functionalization techniques prevalent in modern heterocyclic chemistry [5] [6].
Historically, nitroquinolines gained prominence not only as synthetic intermediates (easily reducible to aminoquinolines) but also as bioactive cores in their own right. While 4-nitroquinoline-1-oxide was notoriously studied as a carcinogen, other isomers and derivatives were explored for antimicrobial and antiprotozoal activities. The late 20th and early 21st centuries saw a shift towards targeted therapeutic applications, particularly in oncology, fueled by understanding the role of quinoline derivatives in kinase inhibition and DNA interaction. The 2020 literature survey of heterocyclic chemistry underscores the sustained research interest in novel nitroquinoline synthesis methodologies and their functionalization [5] [6].
Within the extensive quinoline family, characterized by diverse pharmacological activities (antimalarial, antimicrobial, anticancer), the specific positioning of substituents like nitro and hydroxy groups dictates biological target engagement and mechanism of action. 5-Nitroquinolin-6-ol occupies a distinct niche compared to its isomers and other prominent quinoline drug classes:
Mechanistic Differentiation from 3-Nitroquinoline EGFR Inhibitors: Clinically explored 3-nitro-4-anilinoquinolines (e.g., compound 6g from research studies) function as potent tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR). They achieve this by forming critical hydrogen bonds within the ATP-binding pocket: the quinoline N1 interacts with Thr766, and the 3-nitro group often bonds with the backbone NH of Met769 or Asp831. Molecular modeling confirms this binding mode is distinct. In contrast, 5-nitroquinolin-6-ol lacks the 4-anilino moiety crucial for deep pocket penetration and the specific nitro positioning (C3 vs C5) needed for analogous H-bonding with key kinase residues. Its primary nitro group is sterically and electronically mismatched for this role, directing it towards alternative targets or requiring different derivative strategies [2] [4].
Positional Isomer Effects on Bioactivity: The biological profile of 5-nitroquinolin-6-ol differs markedly from its positional isomers. For example, 8-nitroquinolin-6-ol derivatives have been investigated as antikinetoplastid agents activated by nitroreductases (NTR). Compound 65 (an 8-nitroquinolin-2-(1H)-one derivative) exhibited activity against Leishmania and Trypanosoma species. Crucially, its activity depended on the nitro group at C8 and an intramolecular hydrogen bond involving a lactam carbonyl, increasing its redox potential by +0.3 V – a feature lost if the nitro group is moved to C5 or C6. This highlights how the specific position (C5 vs C8) of the nitro group relative to other functional groups dramatically alters redox potential and antiparasitic efficacy [4].
Core Pharmacophore Potential: While not itself a major drug, 5-nitroquinolin-6-ol serves as a versatile precursor for bioactive molecules. Reduction of the nitro group yields 5-aminoquinolin-6-ol, a scaffold for further derivatization (e.g., amides, ureas). The electron-deficient C7 position (activated ortho to C6-OH and para to C5-NO₂) is susceptible to nucleophilic substitution, allowing introduction of diverse amines or thiols. This tunability makes it a valuable template in medicinal chemistry for developing novel agents, particularly as antibiotic resistance and cancer demand new chemotypes [3] [6] [8].
Table 2: Comparative Bioactivity of Key Nitroquinoline Derivatives
Compound Type | Representative Structure/Compound | Key Biological Activity | Mechanistic Insight | Potency (Example IC₅₀) |
---|---|---|---|---|
3-Nitro-4-anilinoquinoline | Compound 6g (R=4'-OCH₂CH₃) | EGFR Tyrosine Kinase Inhibition | H-bonds: N1-Thr766; 3-NO₂ - Met769/Asp831; 7-OMe - Asp831/Thr830 | A-431: 0.40 µM; MDA-MB-468: 0.22 µM [2] |
3-Nitro-4-anilinoquinoline | Compound 6d (R=3'-F,4'-Cl) | EGFR Tyrosine Kinase Inhibition | H-bonds: N1-Thr766; 3-NO₂ - Asp831; 7-OMe - Met769 | A-431: <10 nM (56.9% inhib. @ 10 nM) [2] |
8-Nitroquinolinone | Compound 65 (8-Nitroquinolin-2-one) | Antileishmanial / Antitrypanosomal (NTR-bioactivated) | Intramolecular H-bond (lactam NO to NO₂) elevates redox potential (+0.3V) essential for activity | Active vs L. donovani, T. brucei [4] |
5-Nitroquinolin-6-ol | Base Scaffold | Primarily Synthetic Intermediate / Precursor | Tunable via reduction (→ amine) or nucleophilic substitution (C7) | Varies significantly with derived structures |
Chloroquine (4-Aminoquinoline) | N/A | Antimalarial (Historical) | Heme polymerization inhibition in parasite digestive vacuole | nM - µM range depending on strain |
Table 3: Key Quinoline-Based Antibiotics Containing Five-Membered Heterocycles (Context for Derivative Design)
Antibiotic | Class | FDA Approval (Year) | Five-Membered Heterocycle | Role in Drug |
---|---|---|---|---|
Cefotaxime | Cephalosporin (2nd gen) | 1980 | 1,3-Thiazole | Side chain, influences spectrum & stability |
Cefoperazone | Cephalosporin (3rd gen) | 1981 | Tetrazole | Acidic group, impacts pharmacokinetics |
Tazobactam | β-Lactamase Inhibitor | 1992 | 1,2,3-Triazole | Core of the β-lactamase inhibitory scaffold |
Linezolid | Oxazolidinone | 2000 | 1,3-Oxazolidin-2-one | Core pharmacophore (binds 23S rRNA) |
Tedizolid | Oxazolidinone | 2014 | 1,3-Oxazolidin-2-one, Tetrazole | Enhanced potency & pharmacokinetics |
Relebactam | β-Lactamase Inhibitor | 2019 | 2-Imidazolidinone (in bicycle) | Diazabicyclooctane core for broad inhibition |
The significance of 5-nitroquinolin-6-ol within the quinoline family lies in its dual role as a synthetic building block and a structurally differentiated scaffold from isomers with established clinical or strong preclinical profiles (like the 3-nitro EGFR inhibitors or 8-nitro antikinetoplastid agents). Its unique substitution pattern (adjacent NO₂ and OH) offers distinct electronic and hydrogen-bonding capabilities, positioning it for exploration in areas where its isomers are less effective, such as targeting specific bacterial enzymes or alternative kinase allosteric sites. The ongoing development of quinoline-containing antibiotics (Table 3) underscores the therapeutic value of this heterocyclic class and the potential for novel derivatives, including those stemming from 5-nitroquinolin-6-ol optimization [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0